N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 5-(furan-2-yl)isoxazole moiety and a 4-methoxyphenyl group. The 4-methoxyphenyl group may enhance lipophilicity and modulate electronic properties, impacting solubility and target binding .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-7-4-13(5-8-15)6-9-18(21)19-12-14-11-17(24-20-14)16-3-2-10-23-16/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJYHSFOTBQHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the furan and isoxazole rings. These rings can be synthesized through various methods, such as cyclization reactions and condensation reactions. The final step involves the coupling of the furan-isoxazole moiety with the methoxyphenylpropanamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure efficiency and safety. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation of the furan ring can produce furan-2-carboxylic acid, while reduction of the isoxazole ring can lead to the formation of isoxazole-3-amine.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal strains.
Medicine: Research has indicated that this compound may have therapeutic potential. It has been investigated for its anti-inflammatory and antioxidant properties, suggesting possible applications in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it a useful component in the synthesis of various products.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound shares structural motifs with several classes of heterocyclic propanamides. Key comparisons include:
Key Observations :
- Heterocycle Diversity: The isoxazole core in the target compound contrasts with oxadiazole (LMM11, 7c) or thiazole (Compound 31) in others.
- Substituent Effects : The 4-methoxyphenyl group in the target compound and Compound 22 enhances π-π stacking and lipophilicity compared to fluorophenyl (Compound 31) or methylphenyl (7c) groups .
- Molecular Weight : The target compound likely has a molecular weight >350 g/mol, comparable to LMM11 and 7c, suggesting moderate bioavailability .
Physicochemical Properties
Analysis :
Critical Comparison :
- The target compound’s isoxazole-furan scaffold may mimic LMM11’s oxadiazole-furan structure, but the absence of a sulfamoyl group could reduce antifungal potency .
- Unlike Compound 31’s fluorophenyl-thiazole combination, the 4-methoxyphenyl group in the target compound may favor interactions with hydrophobic enzyme pockets .
Insights :
- The target compound’s synthesis may face challenges in stabilizing the isoxazole ring during coupling reactions, similar to issues in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 3-(4-methoxyphenyl)propanamide with a pre-synthesized (5-(furan-2-yl)isoxazol-3-yl)methyl intermediate. Key steps include:
- Amide bond formation : Use coupling reagents like HBTU or DCC in anhydrous DMF under nitrogen atmosphere .
- Heterocycle assembly : Construct the isoxazole ring via cyclization of alkynes and nitriles under acidic conditions .
- Optimization : Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Characterization : Confirm structure using -NMR (e.g., methoxy singlet at δ 3.8 ppm) and LC-MS (expected [M+H] ~397.4) .
Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : -NMR to confirm carbonyl carbons (amide C=O at ~170 ppm) and aromatic moieties. IR spectroscopy for functional groups (e.g., amide N-H stretch at ~3300 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHNO) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., PC3 prostate cancer cells) at concentrations 1–100 µM. Compare IC values with known analogs .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates. For example, measure inhibition of KPNB1 (importin-β) via cell-based assays .
- Anti-inflammatory potential : Assess COX-2 inhibition via ELISA for PGE reduction in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer :
- Derivatization : Synthesize analogs by modifying:
- Furan ring : Replace with thiophene or pyrrole to alter electronic properties .
- Methoxy group : Substitute with halogens (e.g., -F) or bulky groups to enhance target selectivity .
- Assay design : Test derivatives in parallel against primary targets (e.g., KPNB1) and off-target panels to identify selectivity trends .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like COX-2 or importin-β .
Q. What mechanistic insights can be gained from studying its interactions with biological targets?
- Methodological Answer :
- Biophysical techniques :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., K values for enzyme inhibition) .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding modes .
- Cellular studies : Use siRNA knockdown of suspected targets (e.g., KPNB1) to validate mechanism in apoptosis assays .
Q. How does this compound compare to structurally similar analogs in terms of metabolic stability and toxicity?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key metabolic sites: furan oxidation and amide hydrolysis .
- Toxicity profiling :
- hERG assay : Patch-clamp testing to assess cardiac risk (IC >10 µM desired) .
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
- Comparative data : Benchmark against analogs like N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, which showed lower cytotoxicity (IC >50 µM in PC3 cells) .
Q. What strategies can mitigate synthetic challenges, such as low yields in isoxazole ring formation?
- Methodological Answer :
- Catalyst optimization : Use Cu(I) catalysts (e.g., CuBr) for cycloaddition reactions to improve regioselectivity .
- Solvent effects : Switch from THF to DMSO to stabilize intermediates and reduce byproducts .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yield by 20–30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
